![molecular formula C18H17BrN2O3 B2412823 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide CAS No. 898439-26-4](/img/structure/B2412823.png)
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17BrN2O3 and its molecular weight is 389.249. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophilic Substitution Reactions
Research into furan and quinoline derivatives often focuses on their synthesis and reactivity. For instance, Aleksandrov and colleagues explored the synthesis and electrophilic substitution reactions of furan- and quinoline-based compounds, indicating their potential in creating diverse chemical structures with various functional groups (Aleksandrov, El’chaninov, & Zablotskii, 2019). This research underscores the compounds' utility in synthetic chemistry, potentially including the synthesis of complex molecules like 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide.
Palladium-Catalyzed Cyclization
Lindahl et al. developed a palladium-catalyzed cyclization method for synthesizing furo[3,2-c]quinolin-4(5H)-one derivatives, optimizing conditions to achieve high yields (Lindahl, Carroll, Quinn, & Ripper, 2006). This method could be relevant for synthesizing structurally similar compounds, suggesting a route to produce or modify compounds like the one of interest through palladium-catalyzed reactions.
Potential Antimicrobial Applications
The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide derivatives for antibacterial activities by Siddiqa et al. highlight the potential biomedical applications of furan and quinoline derivatives (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022). These findings suggest that derivatives like 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide could have applications in developing new antimicrobial agents.
Novel Synthetic Approaches
Research by Xu, Huang, and Zhong on the synthesis of methylenecyclopropyl carboxylates and polysubstituted furans through bromoallenes (Xu, Huang, & Zhong, 2006) offers insight into innovative synthetic strategies that could be applicable to the synthesis or modification of compounds like 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide. This research emphasizes the importance of novel synthetic methods in accessing complex chemical structures.
properties
IUPAC Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-6-5-11-2-1-9-21(14(11)10-13)18(23)12-3-4-12/h5-8,10,12H,1-4,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDETVKGBXCPGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

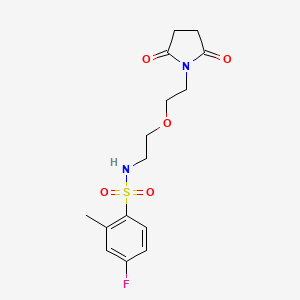
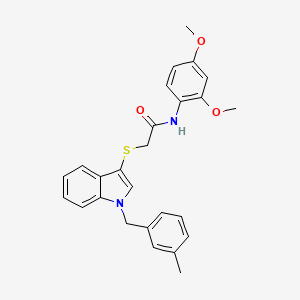
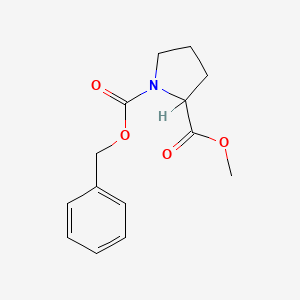
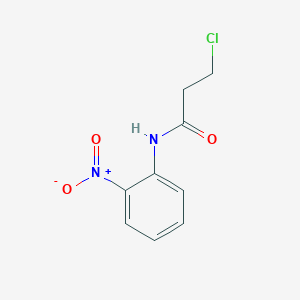
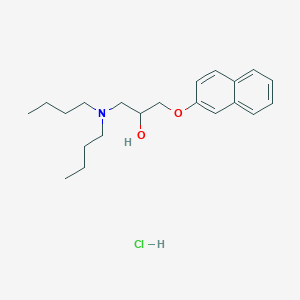
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
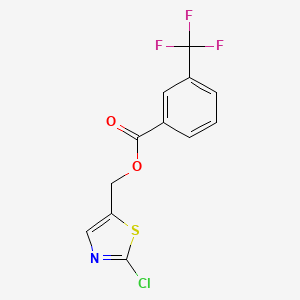
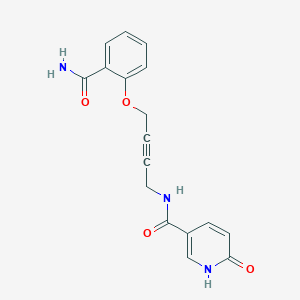
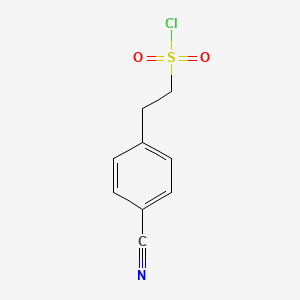
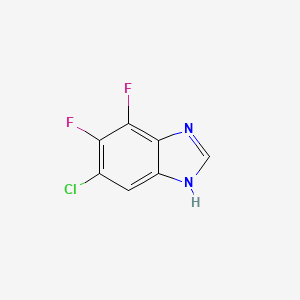
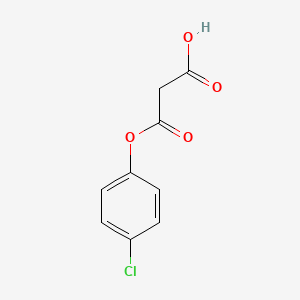
![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
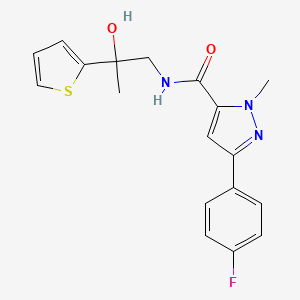
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)